molecular formula C15H24N4 B15058848 N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cyclohexanamine

N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cyclohexanamine

Cat. No.: B15058848
M. Wt: 260.38 g/mol
InChI Key: HOHJBPZDKWCKET-UHFFFAOYSA-N
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Description

N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cyclohexanamine is a compound that features a pyrimidine ring substituted with a pyrrolidine group and a cyclohexanamine moiety. This compound is of interest due to its potential pharmacological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cyclohexanamine typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method involves the use of N-(4,4-diethoxybutyl)pyrimidin-2-amine as a starting material, which reacts with pyrrolidine in the presence of trifluoroacetic acid . This reaction is carried out under mild conditions and yields the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cyclohexanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including potential use as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cyclohexanamine involves its interaction with specific molecular targets. It can act as an antagonist or modulator of various receptors, such as the vanilloid receptor 1 and the insulin-like growth factor 1 receptor . Additionally, it can inhibit enzymes like phosphodiesterase type 5 and isocitrate dehydrogenase 1, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)pyrimidine: Shares the pyrimidine and pyrrolidine moieties but lacks the cyclohexanamine group.

    N-(4,4-Diarylbutyl)pyrimidin-2-amine: Similar pyrimidine structure with different substituents.

Uniqueness

N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cyclohexanamine is unique due to the presence of the cyclohexanamine group, which can influence its pharmacological properties and chemical reactivity. This structural feature may enhance its binding affinity to certain biological targets and improve its stability in various chemical reactions .

Properties

Molecular Formula

C15H24N4

Molecular Weight

260.38 g/mol

IUPAC Name

N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]cyclohexanamine

InChI

InChI=1S/C15H24N4/c1-2-6-14(7-3-1)16-10-13-11-17-15(18-12-13)19-8-4-5-9-19/h11-12,14,16H,1-10H2

InChI Key

HOHJBPZDKWCKET-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2=CN=C(N=C2)N3CCCC3

Origin of Product

United States

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